1-[4-(2-METHYL-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PIPERIDIN-1-YL]BUTAN-1-ONE
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Overview
Description
1-[4-(2-METHYL-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PIPERIDIN-1-YL]BUTAN-1-ONE is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure combining an indole moiety with a piperidine ring, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-METHYL-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PIPERIDIN-1-YL]BUTAN-1-ONE typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where the indole derivative reacts with a piperidine derivative under basic conditions.
Formation of the Final Compound: The final step involves the coupling of the indole-piperidine intermediate with butanone under appropriate reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-METHYL-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PIPERIDIN-1-YL]BUTAN-1-ONE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones, carboxylic acids, or oxides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
1-[4-(2-METHYL-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PIPERIDIN-1-YL]BUTAN-1-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(2-METHYL-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PIPERIDIN-1-YL]BUTAN-1-ONE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-(2,3-DIHYDRO-1H-INDOL-1-YL)BUTAN-1-ONE: Similar structure but lacks the piperidine ring.
1-(4-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)PIPERIDIN-1-YL)ETHAN-1-ONE: Similar structure but with a different alkyl chain.
Uniqueness
1-[4-(2-METHYL-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PIPERIDIN-1-YL]BUTAN-1-ONE is unique due to its specific combination of an indole moiety and a piperidine ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-[4-(2-methyl-2,3-dihydroindole-1-carbonyl)piperidin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-3-6-18(22)20-11-9-15(10-12-20)19(23)21-14(2)13-16-7-4-5-8-17(16)21/h4-5,7-8,14-15H,3,6,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOYIONBPJICCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC(CC1)C(=O)N2C(CC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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